2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide
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Overview
Description
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloro-8-quinolinol, which is a commercially available compound.
Formation of Intermediate: The 5,7-dichloro-8-quinolinol is reacted with an appropriate reagent to form an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with hydroxylamine hydrochloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in molecular docking studies to evaluate its interaction with various biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar biological activities.
8-Hydroxyquinoline: Another quinoline derivative with diverse applications in medicinal chemistry.
Chloroxine: A compound with antimicrobial properties, used in the treatment of skin infections.
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of the N-hydroxyacetimidamide group. This structural modification enhances its biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H9Cl2N3O2 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2-(5,7-dichloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
InChI Key |
IHQPZRSCFPVDRH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC/C(=N/O)/N)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=NO)N)N=C1 |
Origin of Product |
United States |
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